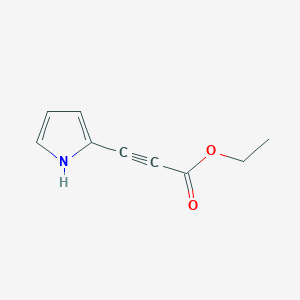

Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethyl ester group via a prop-2-ynoate linkage. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 2-pyrrolecarboxaldehyde in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown promise in developing new drugs with various therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2-cyano-3-(1H-pyrrol-2-yl)-2-propenoate: Contains a cyano group and a propenoate linkage.

1-(1H-pyrrol-2-yl)ethanone: Features a ketone group instead of an ester.

Uniqueness

Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is unique due to its specific combination of a pyrrole ring and an ethyl ester group linked by a prop-2-ynoate moiety. This structure imparts distinct reactivity and binding properties, making it valuable for various research applications .

Biological Activity

Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is a compound featuring a pyrrole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

With a molecular weight of approximately 165.18 g/mol, this compound contains a pyrrole moiety that is integral to its biological activity. The presence of the ethyl ester and the propyne group enhances its reactivity and potential for various chemical transformations.

Antimicrobial Properties

Research has indicated that compounds incorporating pyrrole structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

Pyrrole derivatives are increasingly recognized for their anticancer potential. This compound has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including those associated with leukemia and solid tumors. The underlying mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. A comparative analysis of similar compounds reveals insights into how variations in substituents affect activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(1H-pyrrol-2-yl)acrylate | Structure | Moderate anticancer activity |

| Ethyl 4-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoate | Structure | High HIV-inhibitory activity |

| Methyl 3-(1H-pyrrolidinyl)acrylate | Structure | Antimicrobial properties |

This table illustrates how different functional groups and positions on the pyrrole ring can enhance or diminish biological efficacy.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It can act as an inhibitor of key enzymes involved in cancer cell metabolism or microbial growth.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have highlighted the potential of this compound:

-

Anticancer Study : A recent study demonstrated that this compound significantly reduced cell viability in human leukemia cells with an IC50 value of approximately 15 μM, indicating strong anticancer potential.

"The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in leukemia models."

-

Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus revealed that this compound inhibited bacterial growth at concentrations as low as 20 μg/mL.

"These findings suggest that the compound could be developed into a novel antimicrobial agent."

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2H2,1H3 |

InChI Key |

GJNMPVVEANKPQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.